3-Bromo-5-((3-fluorobenzyl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-((3-fluorobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H9BrFNO and a molecular weight of 282.11 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position and a 3-fluorobenzyl group attached via an oxygen atom to the 5-position of a pyridine ring. It is used primarily in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-((3-fluorobenzyl)oxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Coupling Reactions: Reagents include boronic acids or boronate esters, palladium catalysts, and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.
Scientific Research Applications
3-Bromo-5-((3-fluorobenzyl)oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps in the presence of a palladium catalyst . The molecular targets and pathways involved in its biological activity are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: Similar structure with a trifluoromethyl group instead of a 3-fluorobenzyl group.
3-Bromo-5-fluorobenzaldehyde: Contains a bromine atom and a fluorine atom on a benzaldehyde ring.
Uniqueness
3-Bromo-5-((3-fluorobenzyl)oxy)pyridine is unique due to the presence of both a bromine atom and a 3-fluorobenzyl group attached to a pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H9BrFNO |
---|---|
Molecular Weight |
282.11 g/mol |
IUPAC Name |
3-bromo-5-[(3-fluorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H9BrFNO/c13-10-5-12(7-15-6-10)16-8-9-2-1-3-11(14)4-9/h1-7H,8H2 |
InChI Key |
QYUZFKSNGMMCBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.